
6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 2-aminopyrimidine with an appropriate imidazole precursor under controlled conditions. The reaction often requires a catalyst and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
Scientific Research Applications
6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydro-1H-imidazole: Shares the imidazole ring but lacks the pyrimidine component.
2-Aminopyrimidine: Contains the pyrimidine ring but lacks the imidazole component.
6-Aminopyrimidin-2(1H)-one: Similar pyrimidine structure but without the imidazole ring.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-ylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H9N5O/c13-7-10-2-1-5(12-7)11-6-8-3-4-9-6/h1-2H,3-4H2,(H3,8,9,10,11,12,13) |
InChI Key |
QHJVILZLQJQGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


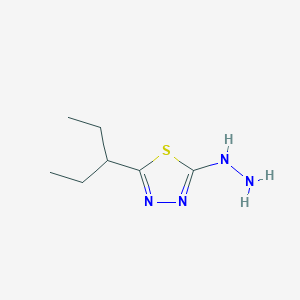
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
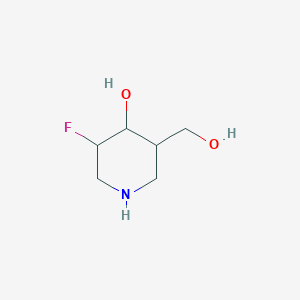
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
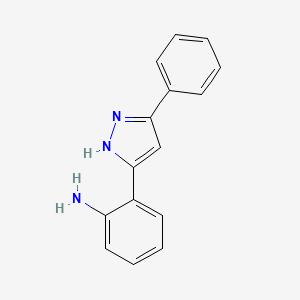

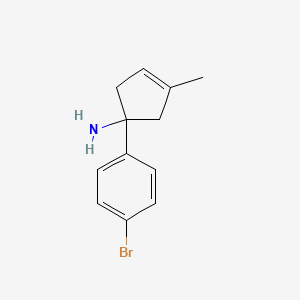

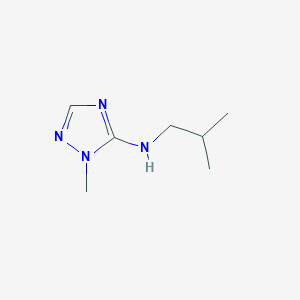
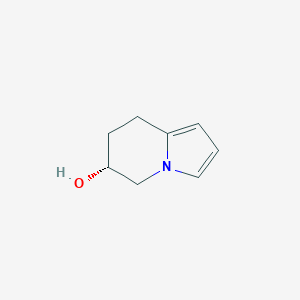
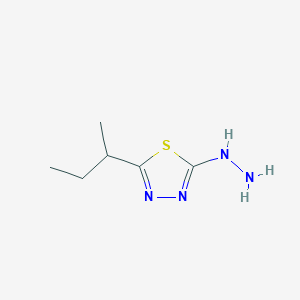

![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
